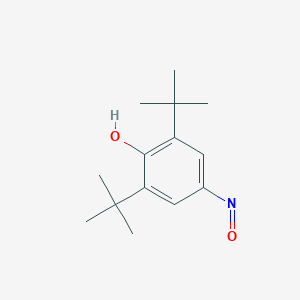

2,6-Di-tert-butyl-4-nitrosophenol

Descripción general

Descripción

2,6-Di-tert-butyl-4-nitrosophenol is an organic compound with the molecular formula C14H21NO2. It is a derivative of phenol, characterized by the presence of two tert-butyl groups and a nitroso group attached to the aromatic ring. This compound is known for its antioxidant properties and is used in various industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,6-Di-tert-butyl-4-nitrosophenol can be synthesized through several methods. One common method involves the reaction of 2,6-di-tert-butylphenol with sodium nitrite in the presence of acetic anhydride and methanol. The reaction is carried out at temperatures ranging from 15°C to 30°C, resulting in the formation of yellow crystals of this compound .

Another method involves dissolving 2,6-di-tert-butylphenol in industrial alcohol, followed by the addition of concentrated sulfuric acid and sodium nitrite. The reaction is monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.

Análisis De Reacciones Químicas

Reactivity with Transition Metals

The compound exhibits interesting coordination chemistry, particularly with transition metals.

-

Complex Formation : When reacted with copper(II) and zinc(II) complexes, the nitronate form of the ligand is preferred due to steric hindrance from the tert-butyl groups. This results in different binding modes compared to simpler phenolic compounds.

| Metal Complex | Binding Mode | Description |

|---|---|---|

| [Tp tBuCu II]+ | κ²-Nitronate | Forms a five-coordinate complex due to steric clash. |

| [Tp tBuZn II]+ | κ¹-Nitronate | Forms a four-coordinate complex with different binding characteristics. |

The steric bulk of the tert-butyl groups prevents conventional binding through the oxygen atom of the phenolate group, leading to unique coordination geometries .

Hydrogen Atom Transfer Reactions

In reactions involving hydrogen atom transfer reagents, such as tert-butyl radicals or TEMPO-H, significant transformations occur:

-

Reaction Overview : When combined with hydrogen atom acceptors, a color change indicates the formation of new products.

-

Yield Observations : The formation of complexes can be quantitatively monitored through spectroscopic methods, showing yields around 50-60% for certain products .

Ligand Exchange Reactions

The compound also participates in protolytic ligand exchange reactions:

-

Mechanism : Upon treatment with other ligands or solvents under specific conditions (e.g., in benzene or toluene), new complexes are formed that can be characterized by NMR spectroscopy.

Nitrosation and Reduction Reactions

The compound can be further transformed into derivatives such as 2,6-di-tert-butyl-4-aminophenol through reduction processes:

-

Synthesis Pathway :

-

Start with 2,6-di-tert-butyl-4-nitrosophenol.

-

React with sodium hydroxide and appropriate reducing agents under controlled conditions.

This transformation is significant for developing pharmaceuticals and other functional materials .

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Antioxidant Studies:

- DBNP is recognized for its antioxidant properties, which involve donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This mechanism is crucial in biological systems where oxidative stress is a concern.

-

Polymer Chemistry:

- In polymer chemistry, DBNP serves as a stabilizer and antioxidant additive. It enhances the thermal stability of polymers and prevents degradation during processing and application.

-

Biological Research:

- DBNP has been investigated for its potential therapeutic effects in metabolic disorders due to its ability to uncouple oxidative phosphorylation. This property may lead to applications in treating conditions related to mitochondrial dysfunction.

-

Industrial Applications:

- The compound is used as an additive in lubricants and fuels, where it improves stability and performance by preventing oxidative degradation.

Case Studies

-

Antioxidant Efficacy in Biological Systems:

A study demonstrated that DBNP effectively reduced oxidative stress markers in cellular models, highlighting its potential as a therapeutic agent against diseases linked to oxidative damage. -

Stabilization of Fuels:

Research indicated that incorporating DBNP into diesel fuel formulations significantly improved oxidation stability, thus extending the shelf life of the fuel and enhancing engine performance.

Mecanismo De Acción

The antioxidant properties of 2,6-di-tert-butyl-4-nitrosophenol are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The compound can also chelate metal ions, preventing metal-catalyzed oxidation reactions. These mechanisms help in stabilizing polymers and other materials by inhibiting oxidative degradation .

Comparación Con Compuestos Similares

Similar Compounds

2,6-Di-tert-butylphenol: A precursor to 2,6-di-tert-butyl-4-nitrosophenol, used as an antioxidant and UV stabilizer.

4,6-Di-tert-butyl-2-nitrosophenol: Another nitrosophenol derivative with similar antioxidant properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which enhances its antioxidant activity compared to other similar compounds. The presence of both tert-butyl groups and the nitroso group provides a synergistic effect, making it a highly effective antioxidant.

Actividad Biológica

2,6-Di-tert-butyl-4-nitrosophenol (DBNP) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of biochemistry and toxicology. This article delves into its mechanisms of action, biochemical properties, and implications for health and safety.

Target Interactions

DBNP primarily interacts with transition metals such as Cu(II) and Zn(II) . It forms complexes through its nitro group, which allows it to bind in an unusual nitronato-quinone resonance form. This interaction alters the electronic structure of the coordinated ligand, impacting various biochemical pathways .

Biochemical Pathways

The compound is known to inhibit mitochondrial respiration, akin to the action of 2,4-dinitrophenol. This uncoupling effect disrupts oxidative phosphorylation, leading to decreased ATP production due to the disruption of the proton gradient across mitochondrial membranes . Additionally, DBNP acts as a potent antioxidant, scavenging free radicals and reactive oxygen species (ROS), thereby mitigating oxidative damage to cellular components.

DBNP exhibits several notable biochemical properties:

- Antioxidant Activity: It plays a crucial role in preventing oxidative stress by inhibiting enzymes like superoxide dismutase and catalase.

- Cellular Effects: The compound influences cellular signaling pathways and gene expression related to antioxidant defenses, such as glutathione peroxidase and heme oxygenase-1 .

- Lipophilicity: Its lipophilic nature enhances passive diffusion across biological membranes, facilitating its biological effects at physiological pH levels.

Safety and Toxicity

The toxicity profile of DBNP has been examined in various studies. The lethal dose (LD50) in rats has been reported at approximately 80 mg/kg , indicating moderate toxicity. Notably, dermal absorption studies suggest limited absorption through intact skin, which may mitigate some exposure risks . Chronic exposure scenarios, such as those experienced by submarine crews due to airborne concentrations of DBNP, have not reported significant adverse effects despite prolonged exposure .

Case Studies

Submarine Exposure Incident

A significant case study involved U.S. Navy submarines where DBNP was identified as a contaminant causing yellowing on metal surfaces. Crew members reported skin discoloration upon contact with contaminated surfaces. Investigations revealed that DBNP was generated from the nitration of 2,6-di-tert-butylphenol during air filtration processes. Toxicity assessments indicated that while exposure levels were concerning, no acute health effects were documented among crew members over extended periods .

Research Findings

Recent studies have highlighted several critical findings regarding DBNP:

| Study | Findings |

|---|---|

| Vesselinovitch et al. (1961) | Reported LD50 of 500 mg/kg in rats |

| General Dynamics EBD Study | Revised LD50 to 80 mg/kg; noted low dermal absorption |

| Biochemical Analysis | Confirmed antioxidant properties and inhibition of mitochondrial respiration |

Propiedades

IUPAC Name |

2,6-ditert-butyl-4-nitrosophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-13(2,3)10-7-9(15-17)8-11(12(10)16)14(4,5)6/h7-8,16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOKPJOOVQELMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061350 | |

| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955-03-3, 15052-28-5 | |

| Record name | 2,6-Bis(1,1-dimethylethyl)-4-nitrosophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=955-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000955033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-di-tert-butyl-4-nitrosophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 15052-28-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.